
Acetic acid--10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) is a complex organic compound known for its unique structure and properties This compound features an anthracene core substituted with a 2,4-dihydroxyphenyl group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) typically involves the reaction of anthracene-9-carbaldehyde with 2,4-dihydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyanthracenes, and various substituted anthracene derivatives
Applications De Recherche Scientifique
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of the compound.
2,4-Dihydroxybenzaldehyde: Another precursor used in the synthesis.
Hydroxyanthracenes: Similar compounds with hydroxyl groups on the anthracene core.
Uniqueness
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) is unique due to its specific substitution pattern and the presence of both acetate and dihydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
79925-05-6 |
|---|---|
Formule moléculaire |
C26H24O8 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
acetic acid;[10-(2,4-dihydroxyphenyl)anthracen-9-yl] acetate |
InChI |
InChI=1S/C22H16O4.2C2H4O2/c1-13(23)26-22-17-8-4-2-6-15(17)21(16-7-3-5-9-18(16)22)19-11-10-14(24)12-20(19)25;2*1-2(3)4/h2-12,24-25H,1H3;2*1H3,(H,3,4) |
Clé InChI |
BVSOFCNMHHRUOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


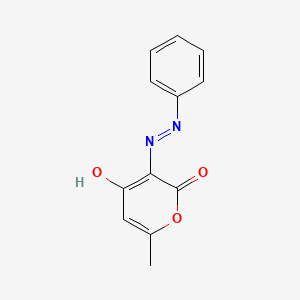
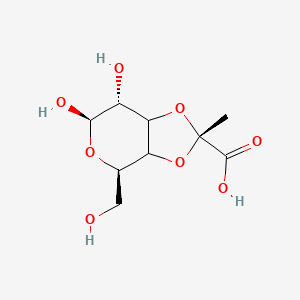
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
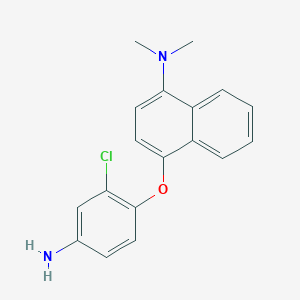

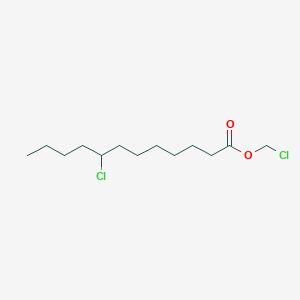
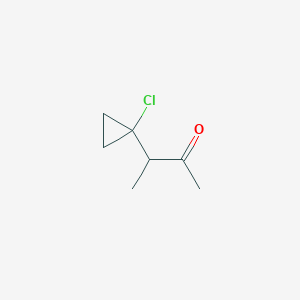
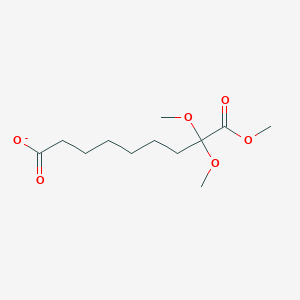

![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
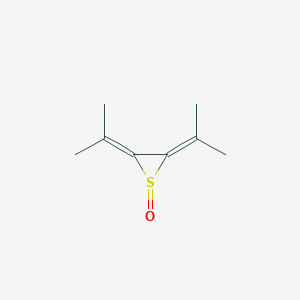
![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)

